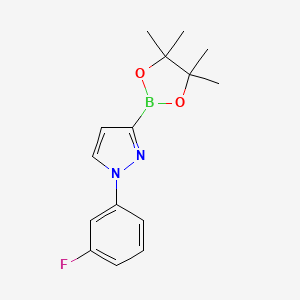![molecular formula C13H14N2O3S B1405435 Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 1447956-28-6](/img/structure/B1405435.png)
Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate
Descripción general
Descripción
“Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound that has been studied for its potential biological activities . It is a light brown solid with a yield of 73% .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield of the final product is reported to be 73% . The synthesis process involves the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate ring, and S N Ar reactions .Molecular Structure Analysis
The molecular structure of this compound exhibits good coplanar nature, forming a dihedral angle with the benzene ring . The IR (KBr) νmax is reported to be 3359.82, 2938.52, 2825, 1601.50 cm −1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Gewald reaction and S N Ar reactions . The Gewald reaction is used to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate ring .Physical and Chemical Properties Analysis
This compound is a light brown solid with a melting point of 120–121°C . The 1 H NMR (DMSO- d6, 400 MHz) δ is reported to be 11.10 (1H, s, HN–N=CH–), 8.34 (1H, s, HN–N=CH–) 7.68–7.69 (1H, d, J = 8.6 Hz, ArH), among others . The MS (ESI) m/z (%) is 382 (M +, 100); 383 (M + H, 30) .Aplicaciones Científicas De Investigación
Microtubule Targeting Agents
Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate has been evaluated for its potential as a microtubule targeting agent. Certain derivatives of this compound showed significant antiproliferative effects and were found to overcome drug resistance mechanisms in cancer treatment, exhibiting potent activity against certain cancer cell lines, such as MDA-MB-435, in murine xenograft models (Islam et al., 2022).
Synthesis of Novel Heterocycles
This compound has been used in the synthesis of various novel heterocyclic systems. For instance, it has been instrumental in the formation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, demonstrating its versatility in synthetic chemistry and the development of new compounds with potential biological activities (Bakhite et al., 2005).
Antimicrobial Applications
Research has also explored the antimicrobial applications of derivatives of this compound. Some synthesized compounds demonstrated antimicrobial activity, indicating potential use in the development of new antimicrobial agents (Hemdan et al., 2015).
Apoptosis-Inducing Agents for Breast Cancer
Derivatives of this compound have been synthesized and evaluated for their potential as apoptosis-inducing agents in breast cancer treatment. Some compounds exhibited notable antiproliferative potential and induced apoptosis in cancer cell lines, highlighting their potential in anticancer therapeutics (Gad et al., 2020).
Synthesis of Fused Thiazolo Derivatives
This compound has been used in the synthesis of fused thiazolo derivatives, further indicating its utility in the creation of diverse heterocyclic compounds. These synthesized compounds could have various applications in medicinal chemistry (Ahmed, 2003).
Microwave Assisted Synthesis and Antibacterial Activity
The compound has been used in the development of microwave-assisted synthesis methods for creating derivatives with antibacterial activity. This approach demonstrates its utility in streamlining synthetic processes for potential pharmaceutical applications (Prasad & Kishore, 2007).
Anti-Inflammatory Activity
This compound has also been investigated for its potential anti-inflammatory activity. Derivatives of this compound were synthesized and their anti-inflammatory activity was predicted, indicating potential therapeutic applications (Chiriapkin et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate are protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation of cancer cells . Mutations in PKs can lead to oncogenesis and are critical to the progression of cancer . Thienopyrimidine derivatives, such as the compound , are structural analogs of purines and are frequently used in drug development .
Mode of Action
The compound interacts with its targets, the PKs, and inhibits their action . This inhibition disrupts cellular communication, which is essential for the proliferation and differentiation of cancer cells . The compound’s mode of action is primarily through the inhibition of these enzymes .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the action of PKs, which play key roles in several signal transduction pathways . These pathways can lead to metastasis and drug resistance in cancer . By inhibiting PKs, the compound disrupts these pathways, thereby potentially preventing the progression of cancer .
Pharmacokinetics
The compound’s effectiveness in inhibiting pks and disrupting cancer cell proliferation suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits potent antiproliferative effects . It has been found to be more potent than the lead compound in cell proliferation and microtubule depolymerization assays . Additionally, it has been shown to circumvent P-glycoprotein (Pgp) and β III-tubulin mediated drug resistance, mechanisms that diminish the clinical efficacy of paclitaxel (PTX) .
Direcciones Futuras
Thienopyrimidine derivatives, such as this compound, are frequently used in drug development due to their structural and isoelectronic characteristics similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs . Future research may focus on exploring the potential biological activities of this compound and its derivatives.
Análisis Bioquímico
Biochemical Properties
Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with microtubule-associated proteins, leading to the inhibition of microtubule polymerization . The interaction with microtubules is crucial as it affects cell division and proliferation. Additionally, this compound has been observed to bind to the colchicine site on tubulin, further inhibiting microtubule dynamics . These interactions highlight the compound’s potential as an anti-cancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated significant antiproliferative effects by inducing cell cycle arrest at the G2/M phase . This arrest is primarily due to the disruption of microtubule dynamics, which is essential for mitotic spindle formation. Furthermore, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways . These cellular effects underscore the compound’s potential as a therapeutic agent in oncology.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific biomolecules and subsequent inhibition of their functions. The compound binds to the colchicine site on tubulin, preventing the polymerization of tubulin into microtubules . This inhibition disrupts the microtubule network, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to modulate gene expression by affecting transcription factors involved in cell cycle regulation . These molecular interactions provide a comprehensive understanding of the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative effects without causing toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, followed by conjugation reactions that enhance its solubility for excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed primarily in the cytoplasm . Additionally, the compound has been observed to accumulate in tumor tissues, which may enhance its therapeutic efficacy . These transport and distribution characteristics are critical for optimizing the compound’s delivery to target sites.
Subcellular Localization
The subcellular localization of this compound is predominantly in the cytoplasm, where it interacts with microtubules . The compound does not appear to localize significantly in other organelles such as the nucleus or mitochondria . This specific localization is essential for its function as a microtubule-targeting agent and contributes to its antiproliferative effects.
Propiedades
IUPAC Name |
ethyl 4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h6-7H,2-5H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNXPGDFJKAMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(S2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


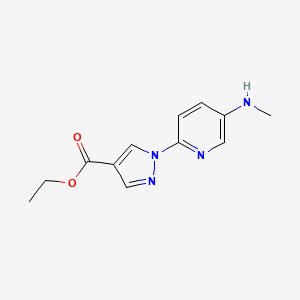
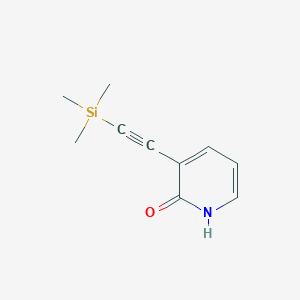


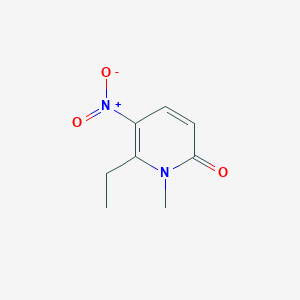
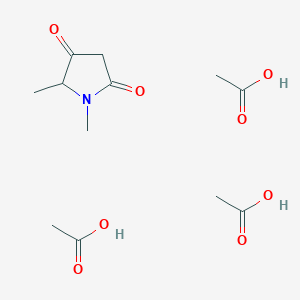

![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)


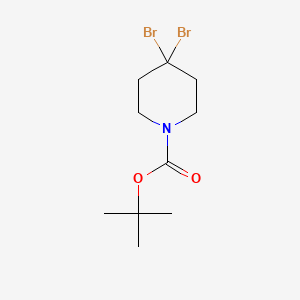
![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)
